

solubility of 4-Vinyl-1,3-dioxolan-2-one in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

[Get Quote](#)

An In-Depth Technical Guide on the Solubility of **4-Vinyl-1,3-dioxolan-2-one** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of **4-Vinyl-1,3-dioxolan-2-one** (VEC), a compound of significant interest as an electrolyte additive in lithium-ion batteries and a versatile monomer in polymer synthesis. While quantitative solubility data is not extensively available in public literature, this guide summarizes the existing qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Overview of 4-Vinyl-1,3-dioxolan-2-one (VEC) Solubility

4-Vinyl-1,3-dioxolan-2-one (CAS: 4427-96-7), also known as Vinyl Ethylene Carbonate, is a cyclic organic carbonate. Its molecular structure, featuring a polar carbonate group and a non-polar vinyl group, suggests a wide range of solubility in various organic solvents. It is noted to be miscible with common carbonate and ether solvents, which are frequently used in lithium-ion battery electrolytes. A related compound, 4-Ethyl-1,3-dioxolan-2-one, is described as a polar aprotic solvent with good miscibility with many organic solvents, a characteristic likely shared by VEC due to their structural similarities.^[1]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for **4-Vinyl-1,3-dioxolan-2-one** in various organic solvents. It is important to note that "miscible" implies complete solubility in all proportions.

Solvent Class	Specific Solvents	Solubility Profile	Reference(s)
Carbonates	Ethylene Carbonate, Propylene Carbonate, Dimethyl Carbonate, Diethyl Carbonate	Miscible	
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Miscible / Soluble	
Apolar Solvents	Toluene	Likely Soluble	
Aqueous	Water	Insoluble	

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, a robust experimental protocol is essential. The following details a standard laboratory procedure for determining the solubility of **4-Vinyl-1,3-dioxolan-2-one** in various organic solvents using the isothermal equilibrium method followed by gravimetric or chromatographic analysis.

Materials and Equipment

- Solute: High-purity **4-Vinyl-1,3-dioxolan-2-one** ($\geq 99\%$)
- Solvents: Anhydrous, high-purity organic solvents of interest (e.g., acetone, ethanol, tetrahydrofuran, toluene, dimethyl carbonate)
- Equipment:
 - Analytical balance (± 0.0001 g)

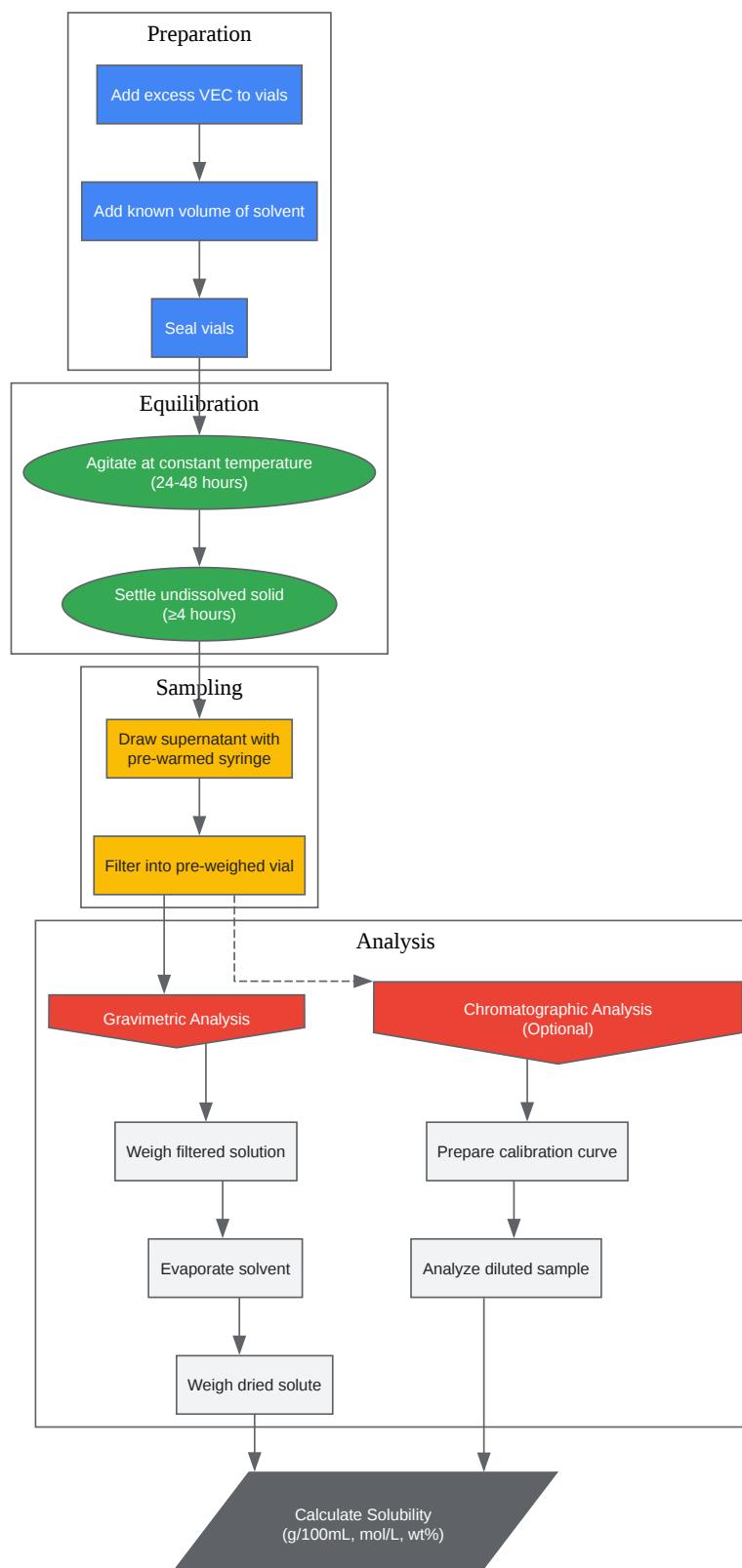
- Temperature-controlled shaker or incubator
- Thermostatic water bath
- Calibrated thermometer or thermocouple
- Glass vials with airtight seals (e.g., screw caps with PTFE septa)
- Syringes and syringe filters (0.22 µm, solvent-compatible)
- Volumetric flasks and pipettes
- Drying oven or vacuum oven
- (Optional) Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **4-Vinyl-1,3-dioxolan-2-one** to a series of glass vials.
 - Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
- Sample Collection and Preparation:

- Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
- Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
- Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

- Analysis (Gravimetric Method):
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent in a drying oven or vacuum oven at a temperature below the boiling point of **4-Vinyl-1,3-dioxolan-2-one** but sufficient to remove the solvent.
 - Once all the solvent has evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.
 - The difference in weight corresponds to the mass of dissolved **4-Vinyl-1,3-dioxolan-2-one**.
- Analysis (Chromatographic Method - Optional):
 - Prepare a series of standard solutions of **4-Vinyl-1,3-dioxolan-2-one** of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using GC or HPLC.
 - Dilute an accurately measured aliquot of the filtered saturated solution and analyze it using the same chromatographic method.
 - Determine the concentration of **4-Vinyl-1,3-dioxolan-2-one** in the saturated solution by comparing its response to the calibration curve.


Data Calculation

The solubility can be expressed in various units:

- Grams per 100 mL of solvent (g/100 mL):
 - Solubility = (mass of dissolved VEC / volume of solvent) * 100
- Molarity (mol/L):
 - Solubility = (moles of dissolved VEC / volume of solution in L)
- Weight Percent (wt%):
 - Solubility = (mass of dissolved VEC / (mass of dissolved VEC + mass of solvent)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **4-Vinyl-1,3-dioxolan-2-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **4-Vinyl-1,3-dioxolan-2-one**.

This guide provides the foundational knowledge and a practical framework for researchers to explore and quantify the solubility of **4-Vinyl-1,3-dioxolan-2-one** in various organic solvents, thereby enabling more precise formulation and application in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Ethyl-1,3-dioxolan-2-one | 4437-85-8 [smolecule.com]
- To cite this document: BenchChem. [solubility of 4-Vinyl-1,3-dioxolan-2-one in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349326#solubility-of-4-vinyl-1-3-dioxolan-2-one-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com